2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid
Description
2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid (CAS: 1095491-96-5) is a benzoic acid derivative featuring a substituted imidazo[1,2-a]pyridine moiety. Its molecular formula is C₁₆H₁₄N₂O₃, with an average molecular weight of 282.30 g/mol . The structure consists of a benzoic acid core linked via an ether bond to a 6-methyl-substituted imidazo[1,2-a]pyridine group. This compound is classified as an ether due to its methoxy bridge and is utilized in pharmaceutical research, particularly as a precursor or intermediate in drug synthesis.
Properties
IUPAC Name |
2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-11-6-7-15-17-12(9-18(15)8-11)10-21-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMJFBZIFXWYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)COC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include benzyl alcohols and other reduced forms.
Substitution: A variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its imidazo[1,2-a]pyridine core is known to interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic Acid
- Molecular Formula : C₁₅H₁₂N₂O₃
- Molecular Weight : 268.27 g/mol
- Key Difference : Lacks the 6-methyl group on the imidazo[1,2-a]pyridine ring.
4-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic Acid
- Molecular Formula : C₁₆H₁₄N₂O₃
- Molecular Weight : 282.30 g/mol
- Key Difference : Methyl substitution at the 8-position instead of the 6-position on the imidazo[1,2-a]pyridine ring.
- Impact : Positional isomerism alters electronic distribution and binding affinity, as seen in its higher commercial price ($380/g vs. discontinued status for the 6-methyl analog) .
Pharmaceutical Derivatives and Impurities
Zolpidem Phenyl-4-carboxylic Acid
- Molecular Formula : C₁₉H₁₉N₃O₃
- Molecular Weight : 337.37 g/mol
- Key Difference: Replaces the benzoic acid group with a phenyl-4-carboxylic acid and introduces a dimethylamino-oxoethyl side chain.
- Role: A metabolite of zolpidem (a sedative-hypnotic drug), this compound exhibits altered pharmacokinetics due to its polar carboxylic acid group, enhancing renal excretion compared to the parent drug .
2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic Acid
- Molecular Formula : C₁₈H₁₇N₃O₂
- Molecular Weight : 307.35 g/mol
- Key Difference : Substitutes the methoxybenzoic acid with an acetic acid chain and adds a p-tolyl group.
- Role : Identified as a zolpidem impurity, this compound highlights how structural modifications influence bioactivity and regulatory compliance .
Ester Derivatives
Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester
- Molecular Formula : C₂₁H₂₃N₃O₃
- Molecular Weight : 365.42 g/mol
- Key Difference : Ethyl esterification of the carboxylic acid group.
- Impact : Increased lipophilicity (LogP = 3.12) compared to the free acid, improving blood-brain barrier penetration but reducing aqueous solubility (0.08 g/L at 25°C) .
Comparative Data Table
Biological Activity
2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 232.24 g/mol
The structure consists of a benzoic acid moiety linked to a methylimidazo[1,2-a]pyridine unit via a methoxy group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Notably, compounds with similar structures have been shown to affect the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival .
Key Mechanistic Insights:
- Kinase Inhibition : The compound may exhibit kinase inhibitory properties, particularly against PI3K and mTOR, leading to reduced cellular proliferation in cancer models.
- Anti-inflammatory Effects : Some studies suggest that imidazo[1,2-a]pyridine derivatives possess anti-inflammatory properties by modulating cytokine release and immune responses.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines, including colorectal cancer (HCT-116) with an IC value in the low nanomolar range .
- Cytotoxicity : The compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Data Table: Biological Activity Summary
Case Study 1: Cancer Cell Line Inhibition
In a study examining the effects of various imidazo[1,2-a]pyridine derivatives on HCT-116 cells, this compound was found to significantly reduce cell viability at concentrations below 10 nM. This suggests a potent antitumor effect that warrants further investigation into its mechanism and potential clinical applications.
Case Study 2: In Vivo Efficacy
Another study evaluated the in vivo efficacy of the compound in murine models of cancer. Results indicated that administration of the compound led to a marked reduction in tumor size compared to control groups. Additionally, histopathological analysis revealed decreased proliferation markers in treated tissues.
Q & A
Q. What are the common synthetic routes for preparing 2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the imidazo[1,2-a]pyridine core via condensation between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., ketones or esters) .
- Step 2: Introduction of the methoxybenzoic acid moiety using coupling reactions (e.g., Mitsunobu or nucleophilic substitution) under controlled temperatures (60–80°C) and inert atmospheres .
- Step 3: Acidic or basic hydrolysis to deprotect functional groups and isolate the final product. Purification is achieved via column chromatography or recrystallization .
Q. How is the structural integrity of this compound validated in experimental settings?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of the methylimidazo-pyridine core (δ 2.5–3.0 ppm for methyl groups) and benzoic acid protons (δ 7.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Purity >95% is verified using C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak [M+H]+ with <5 ppm error .
Q. What pharmacological activities are associated with this compound?
Methodological Answer: Imidazo[1,2-a]pyridine derivatives exhibit:
- Anxiolytic/Cardiovascular Activity: Evaluated via in vitro assays (e.g., GABAA receptor binding) and in vivo models (e.g., hypertensive rats) .
- Antimicrobial Properties: Tested against Gram-positive/negative bacteria (MIC values <10 µg/mL) using broth microdilution assays .
- Enzyme Inhibition: Screened against kinases (e.g., EGFR) via fluorescence polarization assays .
Q. What analytical techniques are critical for quantifying this compound in biological matrices?
Methodological Answer:
Q. How is the stability of this compound assessed under varying experimental conditions?
Methodological Answer:
- Thermal Stability: Thermogravimetric analysis (TGA) under nitrogen (25–300°C) to determine decomposition temperatures .
- Photostability: Exposure to UV light (λ = 365 nm) for 24 hours, monitored via HPLC .
- pH-Dependent Stability: Incubation in buffers (pH 1–10) at 37°C for 48 hours; degradation products analyzed by LC-MS .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be resolved across studies?
Methodological Answer:
- Comparative Assays: Replicate experiments using standardized protocols (e.g., identical cell lines, ATP-based viability assays) .
- Structural Confirmation: Verify compound identity via X-ray crystallography to rule out polymorphic or stereochemical variations .
- Meta-Analysis: Pool data from independent studies and apply statistical models (e.g., random-effects models) to identify confounding variables .
Q. What strategies optimize the synthetic yield of this compound while minimizing side-products?
Methodological Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling reactions; Pd(OAc)₂ increases yield by 15–20% .
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) for imidazo-pyridine cyclization, reducing byproduct formation .
- Microwave-Assisted Synthesis: Reduce reaction time (30 minutes vs. 6 hours) and improve regioselectivity .
Q. How does the substituent pattern on the imidazo-pyridine core influence biological activity?
Methodological Answer:
Q. What methodologies assess the environmental fate of this compound in ecotoxicological studies?
Methodological Answer:
- Biodegradation Assays: OECD 301F protocol (28-day aerobic conditions) measures mineralization rates .
- Bioaccumulation Potential: LogP values calculated via shake-flask method; values >3 indicate high lipid affinity .
- Aquatic Toxicity: Daphnia magna acute toxicity tests (48h EC₅₀) .
Q. How can computational modeling predict the pharmacokinetic profile of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
